molecular formula C17H19N3O5 B2694257 N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034274-31-0

N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2694257
CAS No.: 2034274-31-0
M. Wt: 345.355
InChI Key: NTEFBBAFSYAMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple pharmacophores, including an acetamide group, a phenyl ring, a piperidine moiety, and an oxazolidine-2,4-dione ring. This specific arrangement suggests potential for diverse biological activities. Compounds featuring oxazolidinone cores are extensively investigated for their application as kinase inhibitors . The piperidine-carboxamide linker is a common structural element in many bioactive molecules designed to interact with enzymatic targets . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in inhibitor development campaigns . The presence of the 2,4-dioxooxazolidin-3-yl group, in particular, is a notable feature that may confer specific binding interactions within enzyme active sites. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-11(21)18-13-4-2-12(3-5-13)16(23)19-8-6-14(7-9-19)20-15(22)10-25-17(20)24/h2-5,14H,6-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEFBBAFSYAMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazolidinone ring, followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the acylation of the phenyl ring with acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to acetamide derivatives with varying para-substituents on the phenyl ring (Table 1).

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents on Phenyl Ring Reported Activity
N-(4-(4-(2,4-Dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide Piperidine-1-carbonyl linked to oxazolidinone Hypothesized kinase inhibition
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl sulfonyl Analgesic (comparable to paracetamol)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinyl sulfonyl Anti-hypernociceptive (inflammatory pain)
N-(4-(Benzyloxy)phenyl)acetamide Benzyloxy Structural data only
N-(4-Hydroxyphenyl)acetamide Hydroxyl Ubiquitous scaffold
Thiazolotriazole derivatives (e.g., Compounds 26–32) Thiazolotriazole-thio with morpholino/piperidine Anti-infective (synthesis yields: 64–78%)

Pharmacological Activity

  • Analgesic/Anti-nociceptive Activity: Compound 35 (piperazinyl sulfonyl) exhibits potent analgesic activity, while the oxazolidinone-piperidine derivative’s activity remains speculative. The oxazolidinone’s lactam ring may mimic sulfonamide interactions with pain-related enzymes like COX-2 .
  • Anti-infective Potential: Thiazolotriazole derivatives (e.g., Compound 32) show anti-infective properties, but the target compound’s oxazolidinone group is more associated with antibacterial agents (e.g., linezolid), suggesting divergent therapeutic targets .

Physicochemical Properties

  • Solubility and Lipophilicity: The benzyloxy group in N-(4-(Benzyloxy)phenyl)acetamide increases lipophilicity, whereas the oxazolidinone and piperidine-carbonyl groups in the target compound may enhance polarity, improving aqueous solubility .
  • Synthetic Accessibility : Thiazolotriazole derivatives are synthesized in moderate yields (64–78%) under varied conditions, while the target compound’s synthesis complexity is likely higher due to its multi-step functionalization .

Mechanistic Implications

  • The oxazolidinone moiety in the target compound could facilitate hydrogen bonding with biological targets, akin to sulfonamide interactions in Compound 35 .

Biological Activity

N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 4 2 4 dioxooxazolidin 3 yl piperidine 1 carbonyl phenyl acetamide\text{N 4 4 2 4 dioxooxazolidin 3 yl piperidine 1 carbonyl phenyl acetamide}

This compound features a piperidine ring, an oxazolidine moiety, and an acetamide group, which contribute to its biological activity. The presence of the 2,4-dioxooxazolidin structure is particularly noteworthy for its interactions with biological targets.

Recent studies suggest that compounds similar to this compound exhibit alpha-2 adrenergic receptor antagonistic activity . This mechanism is crucial for the modulation of neurotransmitter release and has implications in treating conditions such as anxiety and hypertension .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings related to its potency and selectivity:

Biological Activity Model/Assay EC50/IC50 Notes
Antiparasitic ActivityTrypanosoma brucei0.001 μMHighly potent against the parasite .
CytotoxicityHuman HepG2 Cells40 μMSelectivity over mammalian cells >30-fold .
Metabolic StabilityMouse Liver Microsomest½ > 60 minIndicates good metabolic stability .
CYP3A4 InhibitionEnzyme AssayIC50 = 0.074 μMModerate inhibition observed .

Case Study 1: Antiparasitic Efficacy

In a phenotypic screening of compound libraries targeting Trypanosoma brucei, several derivatives were synthesized with improved efficacy. One particularly potent analogue demonstrated an EC50 of 0.001 μM against T. brucei, indicating its potential as a therapeutic agent for Human African Trypanosomiasis (HAT) when administered orally at a dosage of 50 mg/kg for four days .

Case Study 2: Selectivity in Mammalian Cells

Further investigations into the selectivity of this compound revealed that it exhibited a significant selectivity index over mammalian cell lines, suggesting that it could minimize adverse effects while maintaining therapeutic efficacy .

Q & A

Q. What are the key considerations for synthesizing N-(4-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)phenyl)acetamide with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) to form the amide bond between the piperidine and acetamide moieties.
  • Oxazolidinone Formation : Introduce the 2,4-dioxooxazolidin-3-yl group via cyclization of a precursor urea derivative under acidic conditions.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) to achieve ≥95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Structural characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks (e.g., piperidine C=O at ~170 ppm, acetamide NH at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ calculated for C18_{18}H20_{20}N3_{3}O5_{5}: 358.1399) .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretches at 1650–1750 cm1^{-1}) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are employed to optimize the synthetic yield of this compound under varying reaction conditions?

Methodological Answer: Yield optimization involves:

  • Temperature Control : Maintain 0–5°C during coupling steps to minimize side reactions (e.g., racemization) .
  • pH Adjustment : Use buffered conditions (pH 7–8) for oxazolidinone cyclization to stabilize intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aromatic modifications are required .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between solvent polarity, temperature, and reagent stoichiometry .

Q. How do structural modifications at the piperidine or acetamide moieties influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Piperidine Modifications : Fluorination at the 4-position (e.g., 4,4-difluoropiperidine) enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Acetamide Substitutions : Bulky aryl groups (e.g., 4-fluorophenyl) improve target binding affinity, as seen in analogous compounds with IC50_{50} values <100 nM .
  • Oxazolidinone Ring : Replacement with thiazolidinedione reduces off-target effects but may lower solubility .

Q. What in vitro models are appropriate for assessing the compound’s pharmacokinetic properties?

Methodological Answer: Key assays include:

  • Hepatic Microsomal Stability : Incubate with rat/human liver microsomes to measure half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • Caco-2 Permeability : Evaluate intestinal absorption potential via apparent permeability (Papp_{app}) values; target Papp_{app} >1 × 106^{-6} cm/s .
  • Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction (fu); ideal fu >5% for CNS penetration .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

Methodological Answer: Address discrepancies through:

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) and ensure consistent ATP concentrations .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporters for functional validation .
  • Batch Analysis : Re-test compounds from different synthesis batches to rule out purity or stereochemical inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.